molecular formula C20H14FN3O2S2 B2968454 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide CAS No. 1798661-36-5

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide

Cat. No.: B2968454
CAS No.: 1798661-36-5
M. Wt: 411.47
InChI Key: YTFUXYSIFUJHFS-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide is a synthetic small molecule research chemical designed for investigative purposes. This compound features a hybrid structure combining pyridine-sulfonamide and 2-arylthiazole moieties, a architecture known to be associated with a range of potential biological activities in scientific literature. Sulfonamide-based compounds are well-documented in research for their ability to act as enzyme inhibitors . The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently explored for developing novel pharmacological agents . The specific structure of this reagent, particularly the incorporated thiazole ring, suggests potential utility as a core structure for the synthesis and development of more complex molecules with targeted research applications . Researchers may find this compound valuable in projects involving enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block in synthetic chemistry. It is supplied with comprehensive analytical data, including HPLC and mass spectrometry reports, to ensure identity and purity. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2S2/c21-17-9-3-1-7-15(17)20-23-19(13-27-20)16-8-2-4-10-18(16)24-28(25,26)14-6-5-11-22-12-14/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFUXYSIFUJHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins, depending on the specific biological activity.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. For example, it could potentially interfere with the synthesis of essential microbial proteins, leading to antimicrobial activity, or it could inhibit the function of certain enzymes, leading to anti-inflammatory or antitumor effects.

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability. The compound’s solubility, stability, and permeability, among other factors, would influence its absorption and distribution within the body. Its metabolism would determine its transformation into active metabolites or its detoxification, and its excretion would determine the duration of its action.

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyridine-3-sulfonamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by a complex structure that includes a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which are known to contribute to various biological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H16FN3O2S\text{C}_{18}\text{H}_{16}\text{F}\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

Thiazole derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities, such as:

  • Antibacterial Activity : The compound's sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth through interference with folic acid synthesis.
  • Antifungal Activity : Similar to its antibacterial properties, thiazole derivatives have shown efficacy against various fungal strains.
  • Anticancer Activity : Research indicates that thiazole derivatives may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of cell cycle progression.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial and cancer cell survival.
  • Cell Membrane Disruption : Its interaction with cell membranes can lead to increased permeability and subsequent cell death.
  • Gene Expression Modulation : The compound may affect the expression of genes associated with cell proliferation and apoptosis.

Case Studies and Research Findings

A number of studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
    CompoundMIC (μg/mL)Activity Type
    7b0.22Antibacterial
    5a0.25Antibacterial
  • Anticancer Properties : Research indicated that certain thiazole derivatives induced apoptosis in cancer cell lines, with IC50 values significantly lower than those for standard chemotherapeutic agents like doxorubicin .
  • Structure-Activity Relationship (SAR) : Studies on SAR revealed that modifications at the ortho position on the phenyl ring enhance antimalarial activity, suggesting that similar modifications could improve the efficacy of this compound against other pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with several sulfonamide- and thiazole-containing derivatives. Below is a detailed comparison based on structural modifications, synthetic pathways, and inferred pharmacological properties:

Thiazole-Sulfonamide Derivatives with Fluorinated Substituents

  • Compound 12a: N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide Key Differences: Incorporates a chloropyrimidine group and tert-butyl substituent. Synthesis: Achieved via bromination and sulfonamidation, with a yield dependent on chromatographic purification .
  • Compound 14a–c : Hydroxamic acid derivatives (e.g., 14a: hexanamide; 14c: octanamide)

    • Key Differences : Feature elongated alkyl chains terminated with hydroxamic acid groups.
    • Impact : Increased chain length improves HDAC inhibitory activity by enhancing zinc-binding capacity in the enzyme’s active site .

Ureido-Thiazole-Sulfonamide Hybrids

  • Compounds 10d–f (e.g., Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate):
    • Key Differences : Replace fluorophenyl with ureido groups and include piperazine linkers.
    • Impact : Ureido groups improve solubility and specificity for kinases like B-Raf, while piperazine enhances blood-brain barrier penetration .
    • Synthesis Yields : Higher yields (89–93%) compared to fluorinated analogs, possibly due to milder reaction conditions .

Chromenone-Sulfonamide Analogs

  • Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Key Differences: Chromenone core replaces thiazole, with a pyrazolopyrimidine side chain. Impact: Chromenone derivatives exhibit stronger anti-inflammatory activity but reduced kinase selectivity due to planar aromatic systems .

Research Findings and Mechanistic Insights

  • Fluorine Effects : Fluorinated analogs (e.g., target compound, 12a) show improved metabolic stability and target engagement due to fluorine’s electronegativity and small atomic radius .
  • Sulfonamide Positioning : Pyridine-3-sulfonamide in the target compound likely offers better steric alignment with HDAC active sites compared to benzenesulfonamide derivatives .
  • Synthetic Challenges : Hydroxamic acid derivatives (14a–c) require stringent purification steps, reducing overall yield compared to ureido-thiazole analogs .

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